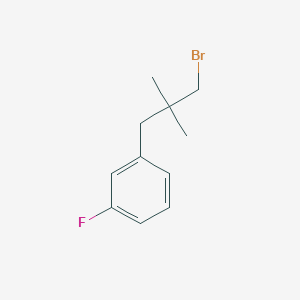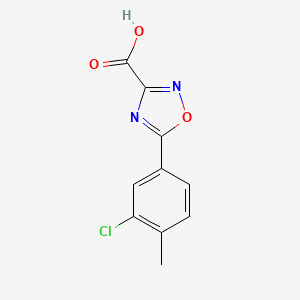
2-((Tert-butoxycarbonyl)amino)-3-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-YL)propanoic acid
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
2-((Tert-butoxycarbonyl)amino)-3-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-YL)propanoic acid is a compound that features a tert-butoxycarbonyl (Boc) protecting group and a boronic acid ester. This compound is of significant interest in organic synthesis and medicinal chemistry due to its unique reactivity and stability.
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of 2-((Tert-butoxycarbonyl)amino)-3-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-YL)propanoic acid typically involves the introduction of the Boc group and the boronic acid ester. One common method involves the reaction of an amino acid derivative with tert-butyl dicarbonate (Boc2O) to introduce the Boc group. The boronic acid ester can be introduced using a Suzuki-Miyaura coupling reaction, which involves the reaction of an aryl or vinyl halide with a boronic acid in the presence of a palladium catalyst .
Industrial Production Methods
Industrial production of this compound may involve continuous flow processes, which offer advantages in terms of efficiency, scalability, and sustainability. Flow microreactor systems have been developed for the direct introduction of the tert-butoxycarbonyl group into various organic compounds .
Analyse Des Réactions Chimiques
Types of Reactions
2-((Tert-butoxycarbonyl)amino)-3-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-YL)propanoic acid can undergo several types of reactions, including:
Oxidation: The boronic acid ester can be oxidized to form the corresponding alcohol.
Reduction: The Boc group can be removed under acidic conditions to yield the free amine.
Substitution: The boronic acid ester can participate in Suzuki-Miyaura coupling reactions to form carbon-carbon bonds.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide (H2O2) or other oxidizing agents.
Reduction: Trifluoroacetic acid (TFA) or hydrochloric acid (HCl).
Substitution: Palladium catalysts (e.g., Pd(PPh3)4) and bases (e.g., K2CO3) in an organic solvent (e.g., THF).
Major Products
Oxidation: Alcohol derivatives.
Reduction: Free amine derivatives.
Substitution: Various aryl or vinyl derivatives depending on the coupling partner.
Applications De Recherche Scientifique
2-((Tert-butoxycarbonyl)amino)-3-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-YL)propanoic acid has several applications in scientific research:
Biology: Utilized in the synthesis of biologically active molecules and peptides.
Medicine: Employed in the development of pharmaceuticals and drug candidates.
Industry: Used in the production of fine chemicals and advanced materials.
Mécanisme D'action
The mechanism of action of 2-((Tert-butoxycarbonyl)amino)-3-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-YL)propanoic acid involves its reactivity as a boronic acid ester and a protected amine. The boronic acid ester can form reversible covalent bonds with diols and other nucleophiles, making it useful in various chemical transformations. The Boc group provides protection for the amine, allowing selective reactions to occur at other functional groups .
Comparaison Avec Des Composés Similaires
Similar Compounds
(S)-4-Amino-2-(tert-butoxycarbonylamino)butyric Acid: Another compound featuring a Boc-protected amine, used in peptide synthesis.
Boc-Lys(Boc)-OH: A Boc-protected lysine derivative used in peptide synthesis.
Boc-Arg(NO2)-OH: A Boc-protected arginine derivative used in peptide synthesis.
Uniqueness
2-((Tert-butoxycarbonyl)amino)-3-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-YL)propanoic acid is unique due to the presence of both a Boc-protected amine and a boronic acid ester. This combination allows for versatile reactivity in organic synthesis, making it a valuable compound in the development of complex molecules and materials .
Propriétés
Formule moléculaire |
C14H26BNO6 |
|---|---|
Poids moléculaire |
315.17 g/mol |
Nom IUPAC |
2-[(2-methylpropan-2-yl)oxycarbonylamino]-3-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)propanoic acid |
InChI |
InChI=1S/C14H26BNO6/c1-12(2,3)20-11(19)16-9(10(17)18)8-15-21-13(4,5)14(6,7)22-15/h9H,8H2,1-7H3,(H,16,19)(H,17,18) |
Clé InChI |
BXHYCLSIYACALB-UHFFFAOYSA-N |
SMILES canonique |
B1(OC(C(O1)(C)C)(C)C)CC(C(=O)O)NC(=O)OC(C)(C)C |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.










![1-[4-Fluoro-2-(trifluoromethyl)phenyl]cyclopropanecarboxylic acid](/img/structure/B13540901.png)





